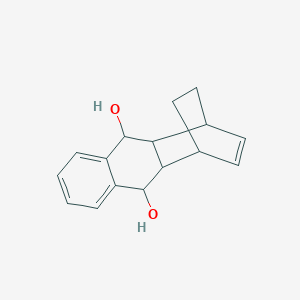
1,4,4a,9,9a,10-Hexahydro-1,4-ethanoanthracene-9,10-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,4a,9,9a,10-Hexahydro-1,4-ethanoanthracene-9,10-diol is an organic compound with a complex structure that includes multiple fused rings and hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,4a,9,9a,10-Hexahydro-1,4-ethanoanthracene-9,10-diol typically involves multi-step organic reactions. One common method includes the hydrogenation of 1,4-ethanoanthracene derivatives under specific conditions. For example, the compound can be synthesized via the hydrogenation of 1,4-ethanoanthracene-9,10-dione using a palladium catalyst in the presence of hydrogen gas .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4,4a,9,9a,10-Hexahydro-1,4-ethanoanthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products
Oxidation: Formation of 1,4-ethanoanthracene-9,10-dione.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1,4,4a,9,9a,10-Hexahydro-1,4-ethanoanthracene-9,10-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,4,4a,9,9a,10-Hexahydro-1,4-ethanoanthracene-9,10-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s unique ring structure allows it to interact with enzymes and receptors, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
1,4,4a,9,9a,10-Hexahydro-1,4-methanoanthracene-9,10-diol: Similar structure but with a methano bridge instead of an ethano bridge.
1,2,3,4,4a,9a-Hexahydro-9-methyl-4H-carbazole-4-one: Contains a carbazole ring system with different functional groups.
2,3,4,4a,9,9a-Hexahydro-1H-fluorene: Similar fused ring structure but lacks hydroxyl groups.
Uniqueness
1,4,4a,9,9a,10-Hexahydro-1,4-ethanoanthracene-9,10-diol is unique due to its specific arrangement of fused rings and hydroxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in organic synthesis and materials science.
Propiedades
Número CAS |
55431-78-2 |
|---|---|
Fórmula molecular |
C16H18O2 |
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
tetracyclo[10.2.2.02,11.04,9]hexadeca-4,6,8,13-tetraene-3,10-diol |
InChI |
InChI=1S/C16H18O2/c17-15-11-3-1-2-4-12(11)16(18)14-10-7-5-9(6-8-10)13(14)15/h1-5,7,9-10,13-18H,6,8H2 |
Clave InChI |
CXKDRWRWLKDGTN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C=CC1C3C2C(C4=CC=CC=C4C3O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane](/img/structure/B14625269.png)
![Propanamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14625280.png)

![3-[(E)-tert-Butyldiazenyl]heptan-3-ol](/img/structure/B14625291.png)
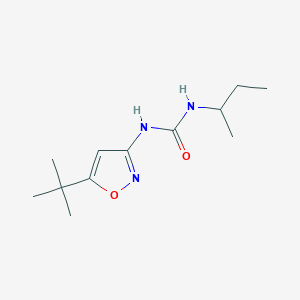
![2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14625301.png)
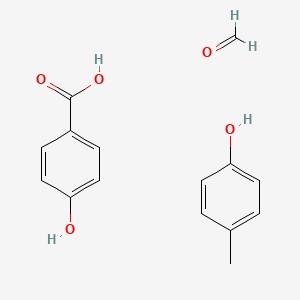
![5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14625320.png)
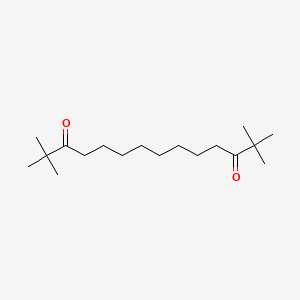


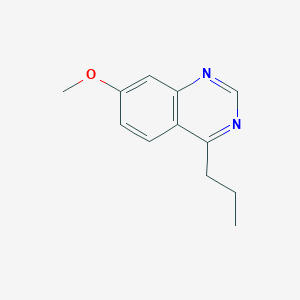
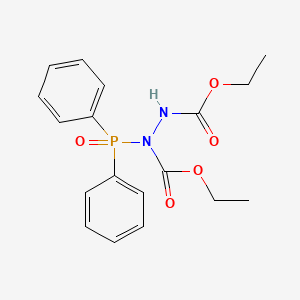
![Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide](/img/structure/B14625345.png)
